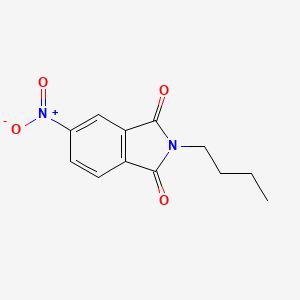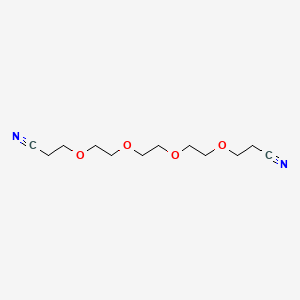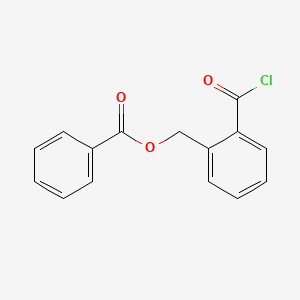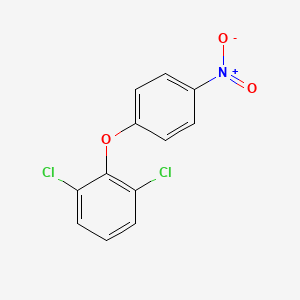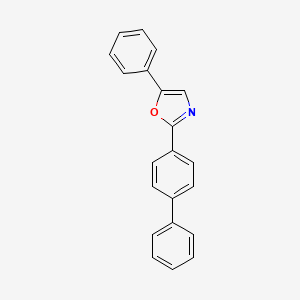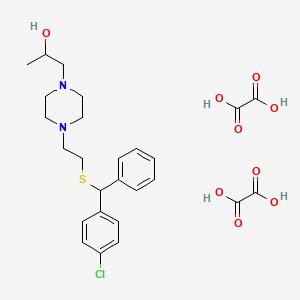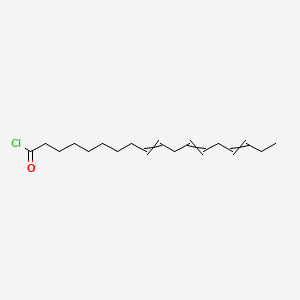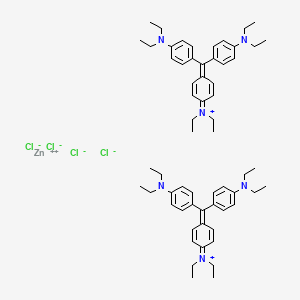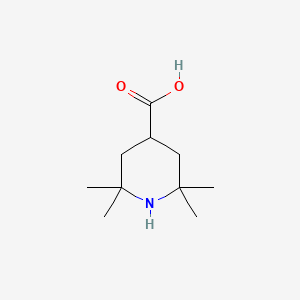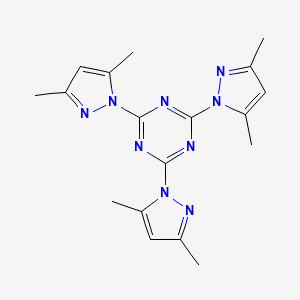
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (also known as TMT) is a heterocyclic compound that has been widely used in scientific research. TMT is a nitrogen-containing compound that has three pyrazolyl groups and three triazine rings. It has been used in various fields of research, including material science, chemistry, and biology.
Applications De Recherche Scientifique
Ligand Behavior in Complexes
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine exhibits significant behavior as a ligand in various metal complexes. A study demonstrated its role in the formation of allylpalladium(II) complexes where it partially hydrolyzed during the reaction, contributing to the creation of derivatives with varying isomer forms and demonstrating a unique allyl rotation process (Guerrero et al., 2004).
Synthesis Under Microwave Irradiation
Research indicates that N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, related to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, can be synthesized under microwave irradiation in solvent-free conditions. This methodology facilitates the preparation of polymer-supported triazines, highlighting potential applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Molecular Structure Investigations
A study focused on the molecular structure investigations of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research provides insights into the molecular packing, dominant intermolecular interactions, and electronic properties of compounds related to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Shawish et al., 2021).
Fluxionality in Rhenium(I) Carbonyl Complexes
The compound demonstrates fluxional behavior in rhenium(I) carbonyl complexes. This research explored the dynamics of ligand bonding modes and provided activation energies for these fluxional processes, highlighting the compound's role in creating structurally dynamic complexes (Gelling et al., 1996).
Interaction Studies in Copper and Zinc Complexes
A 2010 study investigated the simultaneous presence of C-H/π and anion-π interactions in copper and zinc coordination complexes containing 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This research contributes to understanding the interplay between different types of molecular interactions in such complexes (Quiñonero et al., 2010).
Solid State Structure Analysis
The solid-state structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine, a related compound, has been analyzed to understand its molecular arrangement and hydrogen bonding patterns. This information is crucial for designing materials with specific properties (Alkorta et al., 2018).
Antimicrobial Activity of Zinc(II) Pincer Complexes
Studies have explored the synthesis and biological activity of zinc(II) pincer complexes with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine, revealing their potential as effective antibacterial and antifungal agents (Soliman et al., 2020).
Propriétés
IUPAC Name |
2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHCVCPUCYWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327599 | |
| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
CAS RN |
154403-27-7 | |
| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




